molecular formula C28H27N3O5S2 B2562232 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3,4-dimethoxyphenyl)-2-(4-(methylthio)phenyl)-1H-imidazol-4-yl)thio)acetamide CAS No. 901265-71-2

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3,4-dimethoxyphenyl)-2-(4-(methylthio)phenyl)-1H-imidazol-4-yl)thio)acetamide

Cat. No. B2562232
CAS RN: 901265-71-2
M. Wt: 549.66
InChI Key: ZFEMPIBIRKMIPJ-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3,4-dimethoxyphenyl)-2-(4-(methylthio)phenyl)-1H-imidazol-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C28H27N3O5S2 and its molecular weight is 549.66. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity Evaluation

Research on benzothiazole derivatives bearing different heterocyclic rings has demonstrated considerable antitumor activity against various cancer cell lines. These compounds have been synthesized and evaluated for their potential to inhibit tumor growth, highlighting the importance of structural modifications in enhancing antitumor efficacy (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Antioxidant Agents

Design and synthesis efforts have also been directed towards creating compounds with antimicrobial and antioxidant properties. Benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties, for example, have shown potent antimicrobial activity against bacteria and fungi, as well as significant antioxidant activity. These findings suggest potential applications in treating infections and preventing oxidative stress-related damage (Naraboli & Biradar, 2017).

Enzyme Inhibition for Therapeutic Applications

Compounds with benzodioxane and acetamide moieties have been synthesized and tested for their enzyme inhibitory potential. These studies are crucial for developing new therapeutic agents that target specific enzymes implicated in diseases. For instance, sulfonamides with these structural features have shown inhibitory activity against α-glucosidase and acetylcholinesterase, enzymes relevant to diabetes and Alzheimer's disease, respectively (Abbasi et al., 2019).

Advanced Material Applications

Beyond medicinal applications, derivatives of dihydrobenzodioxin have been explored for their potential in material science, specifically in the development of organic light-emitting diodes (OLEDs). The synthesis of dihydrobenzodioxin phenanthroimidazoles with blue-emitting properties for use in OLEDs demonstrates the versatility of these compounds in electronic and photonic applications, offering high stability and efficiency (Jayabharathi, Ramya, Thanikachalam, & Nethaji, 2018).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(3,4-dimethoxyphenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O5S2/c1-33-21-10-6-18(14-23(21)34-2)26-28(31-27(30-26)17-4-8-20(37-3)9-5-17)38-16-25(32)29-19-7-11-22-24(15-19)36-13-12-35-22/h4-11,14-15H,12-13,16H2,1-3H3,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEMPIBIRKMIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)SC)SCC(=O)NC4=CC5=C(C=C4)OCCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3,4-dimethoxyphenyl)-2-(4-(methylthio)phenyl)-1H-imidazol-4-yl)thio)acetamide

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